

Chemical Synthesis of (+/-)-Muscarine Hydrate

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Compound of Interest

Compound Name: (+/-)-Muscarine hydrate

CAS No.: 2241280-55-5

Cat. No.: B3026339

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Technical Guide for Research & Development Executive Summary

Muscarine is the archetypal agonist for muscarinic acetylcholine receptors (mAChRs).^[1] While naturally occurring muscarine is the L-(+) enantiomer

, the racemic mixture (+/-)-muscarine is frequently employed in pharmacological assays to establish baseline agonist activity or as a reference standard in toxicological screening.

This guide delineates a convergent synthetic strategy based on the chemo-selective cyclization of homoallylic alcohols. Unlike classical routes (e.g., Hardegger & Lohse) that rely on complex carbohydrate degradation, this protocol utilizes a Zn-mediated Barbier-type allylation in aqueous media. This method allows for the direct construction of the tetrahydrofuran core with predictable relative stereochemistry, ensuring the correct cis/trans relationships required for bioactivity.

Retrosynthetic Analysis

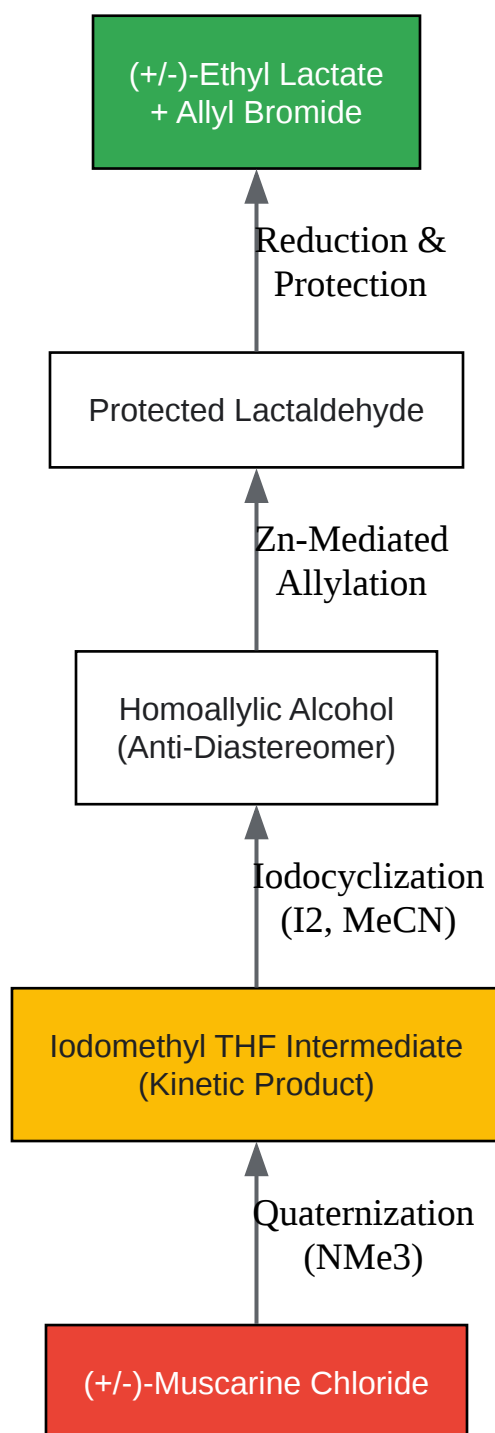
The strategic disconnection relies on identifying the tetrahydrofuran (THF) ring as the product of an electrophilic cyclization. The key bond disconnections reveal Ethyl Lactate as the optimal

chiral pool precursor (used as a racemate here) and an Allyl fragment as the nucleophile.

Strategic Logic

- C-N Disconnection: The quaternary ammonium group is installed last via nucleophilic substitution, avoiding interference with the cyclization.
- C-O Disconnection (Ring Closure): The THF ring is formed via iodocyclization. This step is stereodetermining; the relative configuration of the homoallylic alcohol precursor dictates the cis/trans geometry of the product.
- C-C Disconnection: The carbon backbone is assembled via a zinc-mediated addition of allyl bromide to an

-alkoxy aldehyde.



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Figure 1: Retrosynthetic disconnection of Muscarine showing the key iodocyclization transform.

Experimental Protocol

Safety Warning: Muscarine is a potent neurotoxin. All procedures must be conducted in a functioning fume hood with appropriate PPE (double nitrile gloves, face shield). Sodium cyanide or azide are NOT used in this route, but the final product is highly toxic by ingestion and inhalation.

Phase 1: Precursor Assembly

Objective: Preparation of the protected aldehyde substrate. Note: While Chan & Li utilized the 2,6-dichlorobenzyl ether for UV visualization, a standard Benzyl (Bn) protection is sufficient and more cost-effective for the racemate.

- Protection:
 - React (+/-)-Ethyl Lactate (10.0 g, 84.6 mmol) with Benzyl Bromide (1.2 eq) and Sodium Hydride (1.5 eq) in dry DMF at 0°C.
 - Quench with water, extract with Et₂O, and purify via silica gel chromatography.
 - Yield Target: >90% (Colorless oil).
- Reduction:
 - Dissolve the benzyl ether (10.0 g) in dry Toluene at -78°C.
 - Add DIBAL-H (1.1 eq, 1.0 M in hexanes) dropwise over 30 mins.
 - Stir for 1 hour. Quench with Methanol followed by saturated Rochelle's salt solution.
 - Result:(+/-)-2-(Benzyloxy)propanal. Use immediately due to instability.

Phase 2: Aqueous Barbier Allylation (The Key Step)

Mechanism: This step establishes the

relative stereochemistry. The aqueous condition promotes a "chelation-control reversal" or specific transition state that favors the anti-isomer required for Muscarine (vs. Epimuscarine).

Protocol:

- Suspend Zinc powder (1.5 eq, activated) in THF/Saturated aq. (1:5 ratio).
- Add Allyl Bromide (1.5 eq) and the Aldehyde from Phase 1 (1.0 eq) simultaneously at room temperature.
- Stir vigorously for 3 hours. The reaction is exothermic; maintain temp <30°C.
- Workup: Filter off excess Zn. Extract filtrate with Ether (mL).
- Purification: Flash chromatography (Hexane:EtOAc 9:1).
 - Critical Step: Isolate the anti-diastereomer (major product, typically ~70:30 ratio vs syn).
 - Data: The anti-alcohol leads to the correct relative configuration.

Phase 3: Iodocyclization

Objective: Formation of the tetrahydrofuran ring.

- Dissolve the anti-homoallylic alcohol (1.0 g) in Acetonitrile (, 20 mL).
- Cool to 0°C in an ice bath.
- Add Iodine (, 3.0 eq) portion-wise.
- Stir at 0°C for 4 hours. The reaction proceeds under kinetic control to form the trans-2,5-disubstituted THF ring.
- Quench: Aqueous

(Sodium thiosulfate) to remove excess iodine.

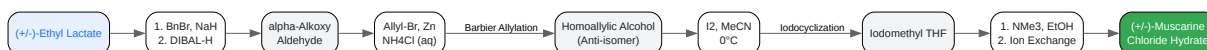
- Isolation: Extract with ether, dry over _____, and concentrate.
 - Intermediate: 2-iodomethyl-4-hydroxy-5-methyl-tetrahydrofuran (protected).

Phase 4: Quaternization and Salt Formation

Objective: Installation of the ammonium headgroup and isolation of the hydrate.

- Dissolve the iodo-intermediate in Ethanolic Trimethylamine (33% solution, excess).
- Heat in a sealed pressure tube at 80°C for 12 hours.
- Cool and concentrate in vacuo to yield Muscarine Iodide.
- Ion Exchange (Iodide Chloride):
 - Dissolve the crude iodide in water.
 - Pass through a column of Amberlite IRA-400 (Cl- form) resin.
 - Elute with water.[2] Lyophilize the aqueous fraction.
- Crystallization: Recrystallize from Acetone/Ethanol to yield hygroscopic needles.
 - Final Product: (+/-)-Muscarine Chloride Hydrate.[3]

Workflow Visualization



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Figure 2: Step-by-step synthetic workflow for (+/-)-Muscarine Chloride Hydrate via the Chan-Li route.

Characterization & Validation

The synthesized product must be validated against established spectroscopic data. The hydrate form is indicated by the presence of water in the crystal lattice and broad OH signals in IR.

Analytical Data Table

Parameter	Specification (Chloride Salt)	Notes
Appearance	White to off-white hygroscopic powder	Store in desiccator (-20°C).
Melting Point	180–181°C (dec)	Varies with hydration level.
NMR ()	1.25 (d, 3H,), 3.20 (s, 9H,)	Characteristic singlet for Trimethylammonium.
Solubility	Highly soluble in , EtOH; Insoluble in	Use for NMR analysis.
Purity Check	HPLC (HILIC mode) or TLC ()	Visualize with Dragendorff's reagent.

Causality in Stereocontrol

- **Why Aqueous Zn?** The use of water as a co-solvent in the allylation step (Phase 2) is critical. It accelerates the reaction and, more importantly, stabilizes the transition state that leads to the anti-homoallylic alcohol. This anti relationship translates directly to the trans-2,5 relationship of the methyl and aminomethyl groups in the final ring structure.

- Why Iodine? Iodocyclization is stereospecific. The iodine activates the alkene, and the internal hydroxyl group attacks the iodonium ion from the back side (anti-addition), locking the relative stereochemistry.

References

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